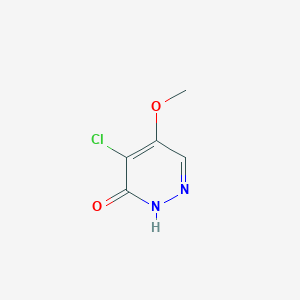

4-Chloro-5-methoxypyridazin-3(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-4-methoxy-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-3-2-7-8-5(9)4(3)6/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZFURZANOKZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356117 | |

| Record name | 4-CHLORO-5-METHOXYPYRIDAZIN-3(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63910-43-0 | |

| Record name | 4-CHLORO-5-METHOXYPYRIDAZIN-3(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-methoxy-3(2H)-pyridazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-5-methoxypyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxypyridazin-3(2H)-one is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a substituted pyridazinone, it serves as a versatile scaffold and a key intermediate in the synthesis of a wide range of molecules with potential agrochemical and pharmaceutical applications.[1][2] The strategic placement of its chloro and methoxy functional groups on the pyridazinone core allows for diverse chemical modifications, making it a valuable building block for drug discovery programs.[1][3] Pyridazinone derivatives are known to possess a broad spectrum of biological activities, including anticancer and antiangiogenic properties.[4]

This guide provides a comprehensive overview of the core chemical properties, reactivity, and handling of this compound, offering field-proven insights for its application in research and development.

Compound Identification:

Spectroscopic and Physical Properties

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The known data provides a clear fingerprint for its identification.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Data | Source |

| Physical State | White Powder / Solid | [1] |

| Melting Point | 123-124 °C | [1] |

| ¹H NMR | (DMSO-d₆) δ 11.59 (br, 1H, N-H), 7.78 (s, 1H, H-6), 4.063 (s, 3H, -OCH₃) | [1] |

| ¹³C NMR | Data not available in the cited literature. | |

| IR Spectroscopy | Spectra have been obtained, but specific peak assignments for the parent compound are not detailed in the primary literature. | [1] |

| Mass Spectrometry | Mass spectra have been recorded, but specific m/z data for the parent compound are not detailed in the primary literature. | [1] |

Expert Insight: The broad singlet observed at 11.59 ppm in the ¹H NMR spectrum is characteristic of the acidic N-H proton of the pyridazinone ring, which readily undergoes exchange. The sharp singlets for the H-6 proton and the methoxy group confirm the C₄/C₅ substitution pattern. While comprehensive ¹³C NMR data is not immediately available in key literature, related structures can provide expected chemical shift ranges.

Chemical Reactivity and Synthetic Protocols

The reactivity of this compound is dominated by the nucleophilicity of the N-2 nitrogen and the electrophilic nature of the carbon-chlorine bond. The N-H proton is acidic, allowing for easy deprotonation and subsequent N-alkylation, which is a cornerstone of its synthetic utility.

N-Alkylation: A Gateway to Novel Derivatives

N-alkylation is the most explored reaction pathway for this scaffold. However, the choice of alkylating agent and reaction conditions can dramatically influence the outcome, sometimes leading to unexpected molecular rearrangements.[1]

A key study focused on the N-trifluoroethylation of 4-chloro-5-methoxy-3(2H)-pyridazinone (referred to as compound 5 in the study) to produce 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone (compound 4 ).[1] This reaction is particularly relevant as the β-trifluoroethyl group can enhance the metabolic stability of drug candidates.[1]

The Challenge of Methyl Group Migration

When powerful trifluoroethylation agents like β-trifluoroethyl methanesulfonate (MsOCH₂CF₃) or triflate (TfOCH₂CF₃) are used in polar aprotic solvents, a fascinating methyl group migration occurs.[1] This rearrangement competes with the desired N-alkylation, yielding significant byproducts.

Mechanism of N-Trifluoroethylation and Methyl Migration

The reaction proceeds through a proposed oxonium salt intermediate (9 ). This intermediate is highly reactive and can generate both β-trifluoroethyl and methyl carbocations. These carbocations can then alkylate the starting material, leading to a mixture of products.[1]

Table 2: Summary of Reaction Conditions for N-Trifluoroethylation[1]

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Products (Yield) |

| 1 | MsOCH₂CF₃ | K₂CO₃ | HMPA | 140 | 8 (65%) |

| 2 | MsOCH₂CF₃ | K₂CO₃ | DMF | 140 | 7 (40%) |

| 3 | MsOCH₂CF₃ | NaH | DMF | 140 | 4 + 8 (Mixture) |

| 4 | TfOCH₂CF₃ | K₂CO₃ | DMF | 140 | 4 (10%) + 7 (40%) |

Trustworthiness: The causality behind these results is rooted in the stability of the carbocation intermediates and the nature of the solvent. In highly polar aprotic solvents like HMPA and DMF, the formation of the oxonium salt and subsequent carbocation generation is favored. The choice of base also plays a critical role; the stronger base NaH appears to promote the desired direct alkylation to some extent compared to K₂CO₃ under certain conditions.[1]

In contrast, reactions with less reactive alkylating agents like 2-bromoethanol or 1-chloro-2-(N-morpholino)ethane proceed without any methyl migration, yielding the expected N-substituted products cleanly.[1] This highlights the unique reactivity imparted by the highly electrophilic trifluoroethylating agents.

Protocol: General Procedure for N-Alkylation

This protocol is adapted from the general procedure for the synthesis of N-alkylated pyridazinones.[1]

-

Reaction Setup: To a solution of this compound (5 ) in a suitable solvent (e.g., DMF), add the alkylating agent and a base (e.g., K₂CO₃ or NaH).

-

Reaction: Stir the mixture under reflux for the required time (typically 14 hours), monitoring by TLC.

-

Workup: After cooling to room temperature, evaporate the solvent under reduced pressure. Add dichloromethane (CH₂Cl₂) and water to the residue.

-

Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: After filtration and evaporation of the solvent, purify the crude residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product(s).

Applications in Drug Discovery and Agrochemicals

The pyridazinone scaffold is a well-established pharmacophore.[4] this compound is a crucial starting material for 2,4,5-trisubstituted-3(2H)-pyridazinones, a class of compounds with significant biological importance.[1]

-

Medicinal Chemistry: The incorporation of chlorine into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[7] This scaffold provides a reliable entry point for creating libraries of novel compounds for screening against various biological targets.[2][4]

-

Agrochemicals: Substituted pyridazinones have been investigated for their potential as herbicides and other agrochemical agents.[1]

Safety and Handling

As with any chlorinated organic compound, proper safety precautions are essential.

-

Hazard Statements:

-

Precautionary Measures:

-

Storage:

References

-

Lee, K., Kim, S., & Park, H. (2014). Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents. Molecules, 19(6), 777-786. [Link]

-

Li, J., et al. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–796. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. [Link]

-

ELSA BIOTECHNOLOGY CO., LTD. (n.d.). This compound. [Link]

-

Amerigo Scientific. (n.d.). 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one. [Link]

-

Stoyanova, A., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(1), 195. [Link]

-

ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... [Link]

-

Amerigo Scientific. (n.d.). This compound. [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

-

Patil, S., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 338-346. [Link]

-

Ilardi, E. A., et al. (2014). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Medicinal Chemistry, 57(8), 2832-2868. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Teicher, B. A., et al. (1987). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Research, 47(1), 23-27. [Link]

-

Colvin, M. (1996). Alkylating Agents. In: Holland-Frei Cancer Medicine. 4th edition. [Link]

-

Salerno, A., & Perillo, I. A. (2005). (1)H- and (13)C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-443. [Link]

-

Lee, H. G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 735-738. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. This compound-ÄϾ©°¬¶ûɯÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [elsa-biotech.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Spectroscopic Guide to 4-Chloro-5-methoxypyridazin-3(2H)-one for Researchers and Drug Development Professionals

Introduction

4-Chloro-5-methoxypyridazin-3(2H)-one (CAS No: 63910-43-0, Molecular Formula: C₅H₅ClN₂O₂) is a pyridazinone derivative that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][2] The pyridazinone scaffold is a "wonder nucleus" known to exhibit a broad spectrum of pharmacological activities, making its derivatives promising candidates for drug discovery and development. A thorough understanding of the spectroscopic signature of this core molecule is paramount for unambiguous identification, purity assessment, and the rational design of novel compounds.

This technical guide presents a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by available literature, providing a reliable resource for researchers in the field.

Molecular Structure

The structural framework of this compound is foundational to interpreting its spectroscopic data. The key structural features include a six-membered pyridazinone ring, a chlorine substituent at position 4, a methoxy group at position 5, and a lactam-like carbonyl group. The presence of these functionalities gives rise to a unique and identifiable spectroscopic profile.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.59 | Broad Singlet | 1H | N-H |

| 7.78 | Singlet | 1H | C6-H |

| 4.06 | Singlet | 3H | OCH₃ |

Solvent: DMSO-d₆

Interpretation:

-

N-H Proton (δ 11.59): The downfield chemical shift is characteristic of an acidic proton, in this case, the N-H of the pyridazinone ring. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

C6-H Proton (δ 7.78): This singlet corresponds to the lone aromatic proton on the pyridazinone ring. Its downfield shift is attributed to the electron-withdrawing effects of the adjacent nitrogen atom and the carbonyl group.

-

OCH₃ Protons (δ 4.06): The singlet integrating to three protons is unequivocally assigned to the methoxy group.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR data for this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent peaks that would obscure the analyte signals.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

Figure 2: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| 159.5 | C3 (C=O) |

| 154.2 | C5 |

| 130.1 | C6 |

| 115.8 | C4 |

| 58.0 | OCH₃ |

Interpretation of Predicted Data:

-

C3 (Carbonyl) (δ 159.5): The carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

C5 (δ 154.2): This carbon is attached to the electronegative oxygen of the methoxy group, resulting in a significant downfield shift.

-

C6 (δ 130.1): This is the only carbon in the ring bonded to a hydrogen and is expected in the aromatic region.

-

C4 (δ 115.8): The carbon bearing the chlorine atom is also deshielded, though typically to a lesser extent than an oxygen-substituted carbon.

-

OCH₃ (δ 58.0): The methoxy carbon is expected to be the most upfield signal, consistent with a typical sp³-hybridized carbon attached to an oxygen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (for a 400 MHz ¹H instrument) or higher frequency spectrometer is recommended.

-

Data Acquisition:

-

Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

A significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While an experimental spectrum for this compound is not widely published, the characteristic absorption bands can be predicted based on its structure.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | N-H Stretch |

| 2950-2850 | Medium | C-H Stretch (aliphatic) |

| ~1670 | Strong | C=O Stretch (lactam) |

| ~1600 | Medium | C=C Stretch |

| ~1250 | Strong | C-O Stretch (aryl ether) |

| ~750 | Strong | C-Cl Stretch |

Interpretation of Predicted Data:

-

N-H Stretch (3100-3000 cm⁻¹): A broad absorption in this region is expected for the N-H group.

-

C-H Stretch (2950-2850 cm⁻¹): These bands arise from the stretching vibrations of the C-H bonds in the methoxy group.

-

C=O Stretch (~1670 cm⁻¹): A strong, sharp absorption band is anticipated for the carbonyl group of the lactam. This is a key diagnostic peak.

-

C=C Stretch (~1600 cm⁻¹): This absorption is due to the stretching of the carbon-carbon double bond within the pyridazinone ring.

-

C-O Stretch (~1250 cm⁻¹): A strong band is expected for the C-O bond of the aryl ether (methoxy group).

-

C-Cl Stretch (~750 cm⁻¹): The carbon-chlorine bond vibration typically appears in the fingerprint region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 160/162 | [M]⁺, Molecular ion peak (with isotopic pattern for Cl) |

| 145/147 | [M - CH₃]⁺ |

| 132/134 | [M - CO]⁺ |

| 117/119 | [M - CH₃ - CO]⁺ |

Interpretation of Predicted Data:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 160, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 162, with approximately one-third the intensity, should be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation: Common fragmentation pathways for this molecule are predicted to involve the loss of a methyl radical from the methoxy group ([M - CH₃]⁺), the loss of a neutral carbon monoxide molecule from the carbonyl group ([M - CO]⁺), and a combination of these losses.

Figure 3: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer can be used.

-

Data Acquisition: Introduce the sample into the ion source. For EI, the sample is vaporized and bombarded with electrons. For ESI, the solution is sprayed into the source to form ions. The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. The experimental ¹H NMR data, in conjunction with predicted ¹³C NMR, IR, and MS data, offers a robust framework for the identification and characterization of this important heterocyclic compound. The provided standardized protocols serve as a valuable resource for researchers, ensuring the acquisition of high-quality and reproducible spectroscopic data. A thorough understanding of these spectroscopic properties is essential for advancing research and development in fields that utilize pyridazinone chemistry.

References

-

Daoui, S., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(15), 4945. [Link]

-

Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124. [Link]

-

Su, T. L., et al. (2009). Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents. Molecules, 14(2), 777-784. [Link]

-

Lead Sciences. This compound. [Link]

-

PubChem. 4-chloro-5-methoxy-3(2h)-pyridazinone. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5-methoxypyridazin-3(2H)-one from Mucochloric Acid

Abstract

Pyridazin-3(2H)-one and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities. This technical guide provides an in-depth, two-step synthetic pathway for 4-Chloro-5-methoxypyridazin-3(2H)-one, a valuable intermediate for further chemical elaboration.[1] Starting from the readily available mucochloric acid, the synthesis proceeds through the formation of a key intermediate, 4,5-Dichloropyridazin-3(2H)-one, followed by a regioselective nucleophilic aromatic substitution to yield the target compound. This document details the underlying chemical principles, provides field-proven experimental protocols, and discusses the critical factors governing the reaction's success, particularly the regioselectivity of the methoxylation step.

Introduction and Strategic Overview

The pyridazinone core is a privileged scaffold found in numerous compounds with applications as herbicides, fungicides, and pharmaceuticals.[2] The strategic introduction of functional groups onto this core is paramount for tuning biological activity. The synthesis of this compound provides a versatile platform for drug development professionals, offering two distinct reactive sites: the chlorine atom for further substitution and the nitrogen atom for alkylation or arylation.

The synthetic strategy detailed herein is a robust two-step process starting from mucochloric acid, an inexpensive and commercially available feedstock.

-

Step 1: Cyclocondensation. Reaction of mucochloric acid with a hydrazine source to form the stable heterocyclic intermediate, 4,5-Dichloropyridazin-3(2H)-one.

-

Step 2: Regioselective Methoxylation. A nucleophilic aromatic substitution (SNAr) reaction on the dichlorinated intermediate to selectively replace the chlorine atom at the C5 position with a methoxy group.

This approach is efficient and provides a clear pathway to the desired product with good purity and yield.

Overall Synthetic Workflow

Below is a graphical representation of the complete synthetic pathway.

Figure 1: High-level workflow for the synthesis of this compound.

Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

Principle and Mechanistic Insight

The formation of the pyridazinone ring from mucochloric acid is a classic cyclocondensation reaction. In an aqueous solution, mucochloric acid, a γ-lactone, exists in equilibrium with its open-chain aldehyde form. Hydrazine, generated in situ from hydrazine sulfate and a mild base, acts as a dinucleophile. The two nitrogen atoms of hydrazine attack the two electrophilic carbonyl centers of the open-chain mucochloric acid (the aldehyde and the carboxylic acid) in a stepwise manner. This is followed by intramolecular cyclization and dehydration to yield the thermodynamically stable aromatic pyridazinone ring system.

The use of sodium acetate is critical; it acts as a base to neutralize the sulfate salt and liberate free hydrazine, which is the active nucleophile in the reaction.

Detailed Experimental Protocol

This protocol is adapted from a procedure disclosed in U.S. Patent 4,728,355.[3]

Table 1: Reagents for 4,5-Dichloropyridazin-3(2H)-one Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Mucochloric Acid | 168.94 | 3.90 g | 23.1 |

| Hydrazine Sulfate | 130.12 | 3.10 g | 23.8 |

| Sodium Acetate | 82.03 | 3.00 g | 36.6 |

| Deionized Water | 18.02 | ~50 mL | - |

Procedure:

-

Preparation of Reactant Solutions:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3.9 g of mucochloric acid in approximately 25 mL of deionized water.

-

In a separate beaker, prepare a solution by dissolving 3.1 g of hydrazine sulfate and 3.0 g of sodium acetate in approximately 25 mL of deionized water. Gentle warming may be required.

-

-

Reaction Execution:

-

Begin stirring the mucochloric acid solution and warm it in a water bath to between 90-100°C.

-

Once the temperature is stable, add the hydrazine sulfate/sodium acetate solution to the flask in one portion.

-

A precipitate should begin to form almost immediately. Maintain the temperature and continue stirring for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold deionized water (2 x 15 mL).

-

Recrystallize the crude solid from hot water to yield pure 4,5-Dichloropyridazin-3(2H)-one as a solid.

-

Dry the final product in a vacuum oven at 60°C. A typical yield is approximately 3.0 g (78%). The reported melting point is 199-200°C.[3]

-

Step 2: Regioselective Methoxylation

Principle and Regioselectivity: A Mechanistic Discussion

The conversion of 4,5-Dichloropyridazin-3(2H)-one to the target compound is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazinone ring makes it susceptible to attack by strong nucleophiles like sodium methoxide.[4]

A critical aspect of this synthesis is the high regioselectivity, where the methoxide ion preferentially displaces the chlorine atom at the C5 position over the C4 position. This selectivity can be rationalized by considering the electronic effects within the molecule under basic conditions:

-

Deprotonation: Sodium methoxide is a strong base and will deprotonate the acidic N-H of the pyridazinone ring, forming a sodium salt (anion).

-

Electronic Activation: The resulting negative charge on the nitrogen atom significantly alters the electronic landscape of the ring. This charge is delocalized into the heterocyclic system. Resonance analysis suggests that this delocalization increases the electrophilicity of the C5 position relative to the C4 position, making it the preferred site for nucleophilic attack. The proximity of the carbonyl group at C3 also strongly influences the electron distribution, further activating the adjacent C4 and C5 positions, with the effect being more pronounced at C5 upon N-deprotonation.

This inherent electronic bias, induced by the formation of the pyridazinone anion, is the cornerstone of the reaction's success and high selectivity.

Detailed Experimental Protocol

This protocol is designed based on standard procedures for methoxylation of chloro-heterocycles.[5][6]

Table 2: Reagents for this compound Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4,5-Dichloropyridazin-3(2H)-one | 164.98 | 3.00 g | 18.2 |

| Sodium Methoxide | 54.02 | 1.08 g | 20.0 |

| Anhydrous Methanol | 32.04 | 50 mL | - |

Procedure:

-

Reaction Setup:

-

To a 100 mL flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 3.00 g of 4,5-Dichloropyridazin-3(2H)-one and 50 mL of anhydrous methanol.

-

Stir the suspension until the solid is well-dispersed.

-

-

Reaction Execution:

-

Carefully add 1.08 g of sodium methoxide to the suspension. Caution: The addition may be exothermic.

-

Heat the reaction mixture to reflux (approximately 65°C) using an oil bath.

-

Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent).

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of deionized water. Adjust the pH to ~7 using 1M HCl. This will precipitate the product.

-

Cool the mixture in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

Dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: 123-124 °C.[7]

-

1H-NMR (DMSO-d6): δ 11.59 (broad singlet, 1H, N-H), 7.78 (singlet, 1H, C6-H), 4.06 (singlet, 3H, -OCH3).[7]

-

Mass Spectrometry: Analysis should show the expected molecular ion peak corresponding to the formula C₅H₄ClN₂O₂.

Summary and Conclusion

This guide has outlined a reliable and efficient two-step synthesis of this compound from mucochloric acid. The process involves a robust cyclocondensation to form the key 4,5-dichloropyridazinone intermediate, followed by a highly regioselective methoxylation. The mechanistic rationale behind the crucial C5 selectivity has been explained, providing researchers with a deeper understanding of the reaction's controlling factors. The detailed protocols serve as a practical resource for scientists and professionals in the fields of drug discovery and agrochemical development, enabling the consistent production of this valuable chemical building block.

References

-

Lee, W. S., Park, H. G., & Lee, K. J. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(5), 429-434. [Link]

-

Wang, B. L., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3449-3460. [Link]

-

Chen, S. J., et al. (2009). Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents. Molecules, 14(6), 2028-2036. [Link]

-

Lattmann, E., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Journal of Cancer Science & Therapy, 6(9), 387-393. [Link]

-

PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-Diphenyl-5-amino-1,2,3-triazole. Coll. Vol. 4, p.380 (1963); Vol. 35, p.58 (1955). [Link]

-

Sawant, A. S., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]

-

Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from [Link]

-

ResearchGate. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. Retrieved from [Link]

-

Quora. (2023). What makes carbonyl compounds so reactive towards nucleophiles? Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-oxa-7,7-dichloronorcarane. Coll. Vol. 5, p.875 (1973); Vol. 43, p.83 (1963). [Link]

-

Organic Syntheses. (n.d.). Dibenzoylmethane. Coll. Vol. 1, p.205 (1941); Vol. 8, p.78 (1928). [Link]

-

YouTube. (2024). Exploring Nucleophilic Addition Reactions: Carbonyl Electrophiles. The Organic Chemistry Tutor. [Link]

-

Longdom Publishing. (n.d.). Exploring the Role of Nucleophiles in Chemical Reactions. Journal of Organic and Inorganic Chemistry. [Link]

-

Organic Syntheses. (n.d.). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Vol. 80, p.173 (2003). [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 4-Chloro-5-methoxypyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical characteristics of 4-Chloro-5-methoxypyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal and agricultural chemistry. Due to the limited availability of published experimental data for this specific molecule, this document serves a dual purpose: to consolidate existing information and to provide detailed, field-proven methodologies for its complete physical characterization. By presenting both established data and robust experimental protocols, this guide aims to equip researchers with the necessary tools to confidently handle, analyze, and utilize this compound in their research and development endeavors.

Introduction: The Significance of Pyridazinone Scaffolds

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of drug discovery and agrochemistry. Their unique structural features give rise to a wide range of biological activities. The incorporation of various substituents onto the pyridazinone core allows for the fine-tuning of their physicochemical properties, influencing their solubility, stability, and interaction with biological targets. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic or agricultural applications. A thorough understanding of its physical characteristics is paramount for its effective use in synthesis, formulation, and quality control.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is the starting point for any research endeavor. These properties dictate how the compound will behave in various experimental settings.

Chemical Structure and Molecular Formula

The fundamental identity of this compound is defined by its molecular structure and formula.

Diagram 1: Chemical Structure of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂ | [1][2][3] |

| Molecular Weight | 160.56 g/mol | [1] |

| CAS Number | 63910-43-0 | [1][4] |

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range. The reported melting point for this compound is 123-124 °C [5].

Diagram 2: Workflow for Melting Point Determination

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound in DMSO-d₆ shows the following signals: δ 11.59 (broad singlet, 1H, N-H), 7.78 (singlet, 1H, H-6), and 4.063 (singlet, 3H, -OCH₃)[5]. The broad singlet at 11.59 ppm is characteristic of the N-H proton of the pyridazinone ring. The singlet at 7.78 ppm corresponds to the proton at the 6th position of the ring, and the singlet at 4.063 ppm is attributed to the three protons of the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific IR spectrum for this compound is not available, characteristic absorption bands would be expected for the N-H bond, the C=O (carbonyl) group, the C-Cl bond, and the C-O bond of the methoxy group. For a related compound, 4-Chloro-5-methoxy-2-(β-Trifluoro)ethyl-3(2H)-pyridazinone, significant IR peaks were observed at 1671 cm⁻¹ (C=O) and in the range of 3318-2853 cm⁻¹[5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Although a specific mass spectrum for the title compound is not published, the molecular ion peak [M]⁺ would be expected at m/z 160.56.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its synthesis, purification, and formulation.

While specific quantitative solubility data for this compound in a range of organic solvents is not available in the literature, a qualitative assessment can be made based on its structure. The presence of the polar pyridazinone ring and the methoxy group suggests potential solubility in polar organic solvents.

For a related pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one, the solubility was found to be highest in dimethyl sulfoxide (DMSO) and polyethylene glycol 400 (PEG-400), and lowest in water[6]. This suggests that this compound is likely to exhibit good solubility in polar aprotic solvents.

Diagram 3: Logic Flow for Solubility Testing

Experimental Protocols for Physical Characterization

The following protocols are provided as a guide for researchers to determine the physical characteristics of this compound in a reliable and reproducible manner.

Melting Point Determination

-

Sample Preparation: Finely grind a small amount of the crystalline compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of approximately 10-15 °C per minute to determine an approximate melting range.

-

Refined Measurement: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating at a rate of 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.

-

¹H-NMR Acquisition: Acquire the ¹H-NMR spectrum using standard acquisition parameters.

-

¹³C-NMR Acquisition: Acquire the ¹³C-NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopic Analysis

-

Sample Preparation (KBr Pellet): Mix a small amount of the dry sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Analysis: Place the pellet in the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometric Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method (e.g., ESI, Electron Impact - EI).

-

Mass Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak and the fragmentation pattern.

-

Data Interpretation: Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: To a known volume of solvent in a sealed vial, add a small, weighed amount of the compound.

-

Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (i.e., no more solid dissolves).

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: Calculate the solubility in terms of g/L or mol/L.

Conclusion

This technical guide has synthesized the available physical data for this compound and provided a comprehensive set of experimental protocols for its full characterization. While some experimental data for this specific compound remains to be published, the methodologies outlined herein provide a clear and reliable path for researchers to generate this critical information. A thorough understanding and application of these techniques will facilitate the effective use of this important pyridazinone derivative in the advancement of chemical and pharmaceutical research.

References

-

MDPI. (n.d.). Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents. Molecules. [Link]

-

MDPI. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules. [Link]

-

ResearchGate. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. [Link]

-

MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. [Link]

-

Royal Society of Chemistry. (n.d.). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. [Link]

-

Amerigo Scientific. (n.d.). This compound. [Link]

-

Amerigo Scientific. (n.d.). 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one. [Link]

-

mzCloud. (n.d.). 5 Amino 4 chloro 2 methylpyridazin 3 one. [Link]

-

ELSA BIOTECHNOLOGY CO., LTD. (n.d.). This compound. [Link]

-

NIH. (n.d.). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H). [Link]

-

Growing Science. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Current Chemistry Letters. [Link]

-

PubMed. (n.d.). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

Amerigo Scientific. (n.d.). This compound. [Link]

Sources

- 1. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemconnections.org [chemconnections.org]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound-ÄϾ©°¬¶ûɯÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [elsa-biotech.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Stability and Storage of 4-Chloro-5-methoxypyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxypyridazin-3(2H)-one is a crucial heterocyclic intermediate in the synthesis of a wide array of biologically active molecules. Its inherent reactivity, a key to its synthetic utility, also dictates a need for precise handling and storage to ensure its integrity and prevent degradation. This guide provides an in-depth analysis of the stability of this compound, detailing optimal storage conditions, potential degradation pathways, and best practices for its handling in a research and development setting. By understanding the chemical causality behind these recommendations, researchers can ensure the reliability of their starting materials and the success of their synthetic endeavors.

Chemical Profile and Intrinsic Reactivity

This compound, with the molecular formula C₅H₅ClN₂O₂, belongs to the pyridazinone class of compounds. These structures are recognized for their diverse pharmacological activities, including cardiovascular and anticancer applications. The stability of pyridazinone derivatives is a critical factor in their synthesis and application. The presence of a chlorine atom at the 4-position and a methoxy group at the 5-position of the pyridazinone ring in the target molecule influences its electrophilicity and susceptibility to nucleophilic attack, which are central to its reactivity and potential degradation.

Recommended Storage Conditions: A Causal Analysis

To maintain the purity and stability of this compound, specific storage conditions are paramount. The following recommendations are based on empirical data from suppliers and an understanding of the compound's chemical nature.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration slows down potential degradation reactions, which are often temperature-dependent. This temperature range is consistently recommended by various suppliers.[1][2][3] |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | The compound may be sensitive to air and moisture.[1][2][3] An inert atmosphere prevents oxidation and hydrolysis, preserving the compound's structural integrity. |

| Light | Protect from light | While specific photostability data is not readily available, many chlorinated and heterocyclic compounds are light-sensitive. Protection from light is a precautionary measure to prevent photo-degradation. |

| Container | Tightly sealed containers | Prevents exposure to moisture and atmospheric gases. |

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, we can infer potential degradation pathways based on the functional groups present and the general chemistry of related pyridazinone derivatives.

-

Hydrolysis: The chloro group is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This would lead to the formation of the corresponding 4-hydroxy derivative.

-

Oxidation: The pyridazinone ring can be susceptible to oxidation, especially under non-inert conditions.

-

Thermal Decomposition: At elevated temperatures, the molecule can decompose. Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

Below is a conceptual workflow for investigating the stability of this compound.

Caption: A conceptual workflow for investigating the stability of this compound.

Experimental Protocol: Accelerated Stability Study

To quantitatively assess the stability of this compound, an accelerated stability study can be performed. This protocol is a self-validating system to determine the compound's shelf-life and identify potential degradants.

Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity.

Materials:

-

This compound (purity >98%)

-

HPLC-grade acetonitrile and water

-

Formic acid

-

Vials (amber and clear)

-

Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

-

HPLC system with a UV detector

-

LC-MS system for degradant identification

Methodology:

-

Initial Analysis (T=0):

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the initial sample by a validated HPLC method to determine its purity and establish the initial peak area.

-

Obtain initial NMR and MS spectra for structural confirmation.

-

-

Sample Preparation for Stress Study:

-

Weigh equal amounts of the compound into separate amber and clear vials.

-

Leave some vials open to exposure to humidity, while others are tightly sealed.

-

-

Stress Conditions:

-

Place the vials in a stability chamber set to 40°C and 75% relative humidity.

-

-

Time Points for Analysis:

-

Withdraw samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

-

-

Analysis of Stressed Samples:

-

At each time point, prepare the samples as in step 1 and analyze by HPLC.

-

Compare the chromatograms of the stressed samples to the T=0 sample.

-

Quantify the remaining parent compound and any new peaks (degradants).

-

Analyze samples with significant degradation by LC-MS to identify the mass of the degradants.

-

Data Analysis:

-

Plot the percentage of the remaining this compound against time.

-

Calculate the degradation rate constant.

-

Propose structures for the observed degradants based on their mass-to-charge ratio and fragmentation patterns from the LC-MS data.

Below is a diagram illustrating the logical relationship in a stability study.

Caption: Logical flow of a chemical stability study.

Handling and Safety Precautions

Given its chemical nature, appropriate personal protective equipment (PPE) should be worn when handling this compound.

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Skin Protection: A lab coat and chemically resistant gloves should be worn.

-

Respiratory Protection: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

In case of accidental exposure, follow standard first-aid procedures and consult the material safety data sheet (MSDS).

Conclusion

The stability of this compound is critical for its effective use in research and drug development. Adherence to the recommended storage conditions of 2-8°C under an inert atmosphere is essential to minimize degradation. Understanding the potential for hydrolysis and oxidation allows for proactive measures in handling and experimental design. The outlined stability testing protocol provides a framework for researchers to validate the integrity of their material over time, ensuring the reproducibility and success of their scientific work.

References

-

Lead Sciences. This compound. [Link]

Sources

An In-depth Technical Guide on the Tautomerism of 4-Chloro-5-methoxypyridazin-3(2H)-one

Abstract

Pyridazinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The biological function of these heterocyclic systems is intrinsically linked to their tautomeric state, which dictates their hydrogen bonding capabilities, molecular shape, and electronic properties. This guide provides a comprehensive examination of the tautomeric equilibrium of a key pyridazinone derivative, 4-Chloro-5-methoxypyridazin-3(2H)-one. We will delve into the structural nuances of its predominant tautomeric forms, the analytical methodologies employed to characterize this equilibrium, and the influential factors that govern the stability of each tautomer. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of pyridazinone chemistry and its implications for rational drug design.

Introduction to Tautomerism in Pyridazinone Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry. In heterocyclic compounds like pyridazinones, this phenomenon most commonly involves the migration of a proton, leading to distinct lactam-lactim forms. The pyridazin-3(2H)-one ring system can theoretically exist in several tautomeric forms, with the amide (lactam) and iminol (lactim) forms being the most significant.

The position of this equilibrium is not static; it is a delicate balance influenced by the electronic nature of substituents on the pyridazinone core, the solvent environment, temperature, and pH.[3][4] Understanding and controlling this tautomeric preference is paramount in drug discovery, as different tautomers can exhibit vastly different biological activities and pharmacokinetic profiles.[5] For instance, a switch from the lactam to the lactim form can alter the hydrogen bonding pattern, potentially changing a molecule's target binding preference from an adenine to a guanine mimic in nucleoside analogs.[5]

Tautomeric Forms of this compound

The subject of this guide, this compound, is a key intermediate in the synthesis of various agrochemical and pharmaceutical agents.[6] Its tautomeric behavior is primarily centered around the equilibrium between the lactam and lactim forms.

-

Lactam Form (Amide): this compound. This form is characterized by a carbonyl group (C=O) at the 3-position and a proton on the nitrogen at the 2-position.

-

Lactim Form (Iminol): 4-Chloro-3-hydroxy-5-methoxypyridazine. This tautomer possesses a hydroxyl group (-OH) at the 3-position, resulting in an aromatic pyridazine ring.

Generally, for pyridazin-3(2H)-ones, the lactam form is thermodynamically more stable and predominates in solution.[1][7] However, the electronic effects of the chloro and methoxy substituents at the 4 and 5 positions, respectively, can modulate this equilibrium. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group influence the electron density distribution within the heterocyclic ring, thereby affecting the relative stabilities of the tautomers.

Caption: Tautomeric equilibrium of this compound.

Analytical Characterization of Tautomeric Equilibrium

A multi-faceted analytical approach is essential to unequivocally characterize the tautomeric equilibrium of this compound. Each technique provides unique insights into the structural and electronic properties of the coexisting tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[8][9][10] The slow rate of interconversion between tautomers on the NMR timescale allows for the direct observation and quantification of each species.[9]

-

¹H NMR: The chemical shifts of protons attached to the heterocyclic ring and the N-H proton are highly sensitive to the tautomeric form. In the lactam form, a broad singlet corresponding to the N-H proton is typically observed, while the lactim form would exhibit a sharp singlet for the O-H proton.

-

¹³C NMR: The chemical shift of the carbon at the 3-position is a key indicator. In the lactam form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift compared to the hydroxyl-bearing carbon in the lactim form.

-

¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct information about the nitrogen environment, distinguishing between an amide nitrogen and an imine nitrogen.[11]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Identify the characteristic signals for each tautomer.

-

Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations.

-

The equilibrium constant (KT = [Lactim]/[Lactam]) can be calculated from the ratio of the integrals.

-

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, particularly when the tautomers have distinct chromophores.[12][13] The lactam and lactim forms of this compound are expected to have different absorption maxima (λmax) due to differences in their electronic conjugation. The aromatic lactim form typically absorbs at a longer wavelength compared to the cross-conjugated lactam form.

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-polar solvent (e.g., hexane).

-

Serial Dilutions: Prepare a series of solutions in solvents of varying polarity (e.g., cyclohexane, dichloromethane, acetonitrile, methanol, water).

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the changes in λmax and molar absorptivity as a function of solvent polarity to infer the predominant tautomeric form in each solvent.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[14] By determining the precise atomic coordinates, it is possible to unambiguously identify the location of the proton and the nature of the C3 substituent (carbonyl vs. hydroxyl). This technique offers a static picture of the most stable tautomer in the crystalline phase.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for corroborating experimental findings.[3][4][15][16] By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvent environments (using implicit or explicit solvation models), it is possible to predict the equilibrium constant.[3][4]

Computational Protocol: DFT-Based Stability Prediction

-

Structure Optimization: Build the 3D structures of the lactam and lactim tautomers and perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G**).[3]

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Energy Calculations: Calculate the single-point energies, including zero-point vibrational energy (ZPVE) corrections, to obtain the relative Gibbs free energies of the tautomers.

-

Solvation Effects: Incorporate solvent effects using a polarizable continuum model (PCM) to simulate the influence of different solvents on the tautomeric equilibrium.[17]

Caption: Workflow for DFT prediction of tautomer stability.

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium of this compound is a dynamic process influenced by several key factors:

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the position of the tautomeric equilibrium.

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the carbonyl group of the lactam and the hydroxyl and nitrogen atoms of the lactim. This can stabilize both forms, but the effect may be more pronounced for one over the other.[3][4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, stabilizing the N-H of the lactam form.

-

Non-polar Solvents (e.g., hexane, toluene): In these solvents, intramolecular hydrogen bonding within the lactim form, if sterically feasible, can become a significant stabilizing factor.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer (Predicted) |

| Hexane | 1.88 | Lactam |

| Dichloromethane | 8.93 | Lactam |

| Acetonitrile | 37.5 | Lactam |

| Methanol | 32.7 | Lactam (with potential for increased Lactim) |

| Water | 80.1 | Lactam (with potential for increased Lactim) |

Substituent Effects

The electronic properties of the chloro and methoxy groups significantly influence the tautomeric equilibrium.

-

4-Chloro Group: The electron-withdrawing inductive effect of the chlorine atom decreases the electron density in the ring, which can influence the acidity of the N-H proton and the basicity of the ring nitrogens.

-

5-Methoxy Group: The electron-donating mesomeric effect of the methoxy group increases the electron density in the ring, which can impact the stability of the charged intermediates in the proton transfer process.

The interplay of these electronic effects ultimately determines the relative thermodynamic stabilities of the lactam and lactim forms.

Temperature and pH

While less extensively studied for this specific compound, temperature can influence the equilibrium constant, with higher temperatures potentially favoring the less stable tautomer. The pH of the medium will also have a profound effect, as protonation or deprotonation of the pyridazinone ring will favor different tautomeric forms.

Implications for Drug Development

The tautomeric state of this compound and its derivatives has significant implications for their application in drug development.

-

Receptor Binding: The different hydrogen bonding patterns of the lactam and lactim forms can lead to different binding affinities and selectivities for biological targets.

-

Physicochemical Properties: Tautomerism affects key properties such as solubility, lipophilicity (logP), and pKa, which in turn influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Chemical Reactivity: The presence of a nucleophilic hydroxyl group in the lactim form versus a carbonyl group in the lactam form leads to different chemical reactivities, which is a critical consideration in synthesis and formulation.[6]

Conclusion

The tautomerism of this compound is a complex interplay of structural, electronic, and environmental factors. A thorough understanding of this equilibrium, achieved through a combination of advanced analytical techniques and computational modeling, is essential for the rational design and development of novel pyridazinone-based therapeutic agents. By controlling the tautomeric preference through strategic chemical modifications, medicinal chemists can fine-tune the pharmacological and pharmacokinetic properties of these versatile heterocyclic scaffolds.

References

-

Emami, S. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link]

-

Seela, F., & Peng, X. (2007). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Helvetica Chimica Acta, 90(3), 523-538. [Link]

-

Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

-

Barlin, G. B., & Young, A. C. (1971). The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. Journal of the Chemical Society B: Physical Organic, 1675-1682. [Link]

-

Emami, S. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. ResearchGate. [Link]

-

Chen, G., et al. (2014). Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents. Molecules, 19(11), 17740-17749. [Link]

-

Al-Masoudi, N. A., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4983. [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

-

Bocus, M., et al. (2013). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 15(40), 17498-17508. [Link]

-

National Institutes of Health. (n.d.). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. National Center for Biotechnology Information. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Barone, V., et al. (2021). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation, 17(8), 4934-4946. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. ResearchGate. [Link]

-

Jones, R. A., et al. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(11), 114-119. [Link]

-

Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). [Link]

-

Chong, D. P., & Hu, C. D. (1998). Density-functional calculation of the inner-shell spectra for two stable enol tautomers: acetylacetone and malonaldehyde. Chemical Physics Letters, 287(3-4), 496-502. [Link]

-

Soman, S., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 6(1), 1-14. [Link]

-

Wang, J., et al. (2006). Density functional theory calculations on tautomerism of 5-fluorocytosine. Journal of Molecular Structure: THEOCHEM, 764(1-3), 123-129. [Link]

-

Gholipour, A. R., & Ghafari, A. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

-

Seela, F., & Peng, X. (2007). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. ResearchGate. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

-

Rimaz, M., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Journal of Industrial Chemistry, 4(1), 27. [Link]

-

Karczmarzyk, Z., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(11), 3374. [Link]

-

ResearchGate. (n.d.). UV-vis, NMR and FT-IR spectra of tautomers of vitamin C. Experimental and DFT calculations. ResearchGate. [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Indian Academy of Sciences. [Link]

-

QM Magic. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics. QM Magic. [Link]

-

de Souza, M. V. N., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(10), 2351-2356. [Link]

-

Heinisch, G., & Holzer, W. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 662-665. [Link]

-

ResearchGate. (n.d.). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. [Link]

-

Giovannoni, M. P., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3801. [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. PrepChem. [Link]

-

Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 705. [Link]

-

Lead Sciences. (n.d.). This compound. Lead Sciences. [Link]

-

ELSA BIOTECHNOLOGY CO., LTD. (n.d.). This compound. ELSA BIOTECHNOLOGY CO., LTD. [Link]

-

Yurttaş, L., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. [Link]

-

ResearchGate. (n.d.). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 6. mdpi.com [mdpi.com]

- 7. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 16. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 17. researchgate.net [researchgate.net]

The Solubility Profile of 4-Chloro-5-methoxypyridazin-3(2H)-one: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Chloro-5-methoxypyridazin-3(2H)-one in organic solvents, tailored for researchers, scientists, and professionals in the field of drug development. Understanding the solubility of this pyridazinone derivative is paramount for its successful progression through the drug discovery and development pipeline, impacting everything from synthesis and purification to formulation and bioavailability.

Introduction: The Significance of this compound and its Solubility

The pyridazinone core is a "wonder nucleus" in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] this compound, with its characteristic chloro and methoxy substitutions, represents a key intermediate for the synthesis of novel therapeutic agents. The physicochemical properties of this molecule, particularly its solubility, are critical determinants of its utility and developability.

Poor solubility can be a major obstacle in drug development, leading to challenges in achieving desired concentrations for biological screening, difficulties in purification, and suboptimal pharmacokinetic profiles.[3] A thorough understanding of the solubility of this compound in various organic solvents is therefore essential for optimizing synthetic routes, developing robust purification strategies, and designing effective formulations.

Theoretical Framework for Predicting Solubility